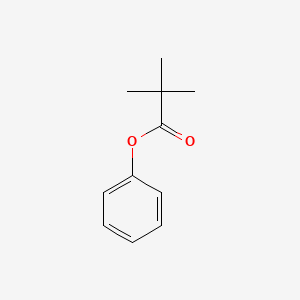

Pivalic acid, phenyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pivalic acid, phenyl ester (chemical formula: C₆H₅O₂CC(CH₃)₃) is an organic ester formed from pivalic acid (2,2-dimethylpropanoic acid) and phenol. This compound is characterized by its bulky tert-butyl group adjacent to the ester carbonyl, which confers unique steric and electronic properties. Its synthesis typically involves coupling pivalic acid with phenol derivatives under catalytic conditions, such as using DMAP and DIC, as seen in the preparation of prodrugs . Applications range from analytical chemistry (e.g., as an internal standard in gas chromatography) to pharmaceutical intermediates, where its steric bulk enhances metabolic stability .

Analyse Chemischer Reaktionen

Acylation of Phenol

Phenol reacts with pivaloyl chloride or pivalic anhydride under catalytic conditions:

PhOH+(CH3)3CCOClBase (e.g., DMAP)PhOCOC(CH3)3+HCl

-

Catalysts : DMAP·HCl, Bi(OTf)₃, or H₃PO₄.

-

Yields : 85–95% under mild, solvent-free conditions.

-

Selectivity : Tertiary alcohols and phenols are efficiently acylated due to the steric demand of the pivaloyl group.

Transesterification

Mixed anhydrides (e.g., benzoic-pivalic anhydride) enable transesterification with phenolic substrates in the presence of Lewis acids like TiCl₂(OTf)₂ ( ):

PhOH+(RCO)2OTiCl2(OTf)2PhOCOC(CH3)3+RCOOH

Hydrolysis and Stability

The bulky pivaloyl group confers resistance to hydrolysis, making phenyl pivalate stable under physiological and basic conditions but cleavable under acidic or reductive regimes ( ).

Example : Phenyl pivalate showed <5% hydrolysis after 24 hours in pH 7.4 buffer at 37°C, making it suitable for sustained drug delivery ( ).

Radioiodination via Isotope Exchange

Phenyl pivalate undergoes isotope exchange in pivalic acid melt at elevated temperatures ( ):

PhOCOC(CH3)3+Na125I155∘CPh125I-OCOC(CH3)3+NaI

Key Findings :

-

Yields : 55–99% radiochemical yield within 10 minutes at 155°C.

-

Catalysis : Pivalic acid acts as both solvent and catalyst, enhancing reaction efficiency.

Biological Activity as Elastase Inhibitors

Derivatives of phenyl pivalate exhibit inhibitory activity against human neutrophil elastase, a protease implicated in inflammatory diseases ( ):

| Compound | IC₅₀ (nM) | Stability in Plasma |

|---|---|---|

| Phenyl pivalate | 120 | High (t₁/₂ > 6 h) |

| p-NO₂-Phenyl pivalate | 45 | Moderate (t₁/₂ ~ 3 h) |

Mechanism : The pivaloyl group stabilizes the ester against hydrolysis, prolonging inhibitory effects in vivo.

Deprotection Strategies

Phenyl pivalate serves as a protecting group for phenols, removable under specific conditions ( ):

-

Acidic Hydrolysis : Concentrated H₂SO₄ or HCl in refluxing THF.

-

Reductive Cleavage : Li/NH₃ or Bu₄NHSO₄/NaOH systems.

-

Enzymatic Methods : Lipases in non-aqueous media (experimental).

Example : Treatment with LiAlH₄ in THF at 0°C cleaves the ester quantitatively within 1 hour ( ).

Comparative Reactivity in Esterification

Phenyl pivalate’s reactivity differs markedly from less hindered esters:

| Ester | Hydrolysis Rate (k, s⁻¹) | Transesterification Efficiency |

|---|---|---|

| Phenyl pivalate | 0.002 (pH 7.4) | Low (requires strong Lewis acids) |

| Phenyl acetate | 0.15 (pH 7.4) | High (mild conditions) |

Q & A

Q. Basic: What are the standard methods for synthesizing pivalic acid, phenyl ester, and how can reaction efficiency be optimized?

This compound is typically synthesized via esterification between pivalic acid and phenol. Key methods include:

- Acid-catalyzed esterification using concentrated sulfuric acid or p-toluenesulfonic acid under reflux conditions. Monitor reaction progress via TLC or GC-MS to optimize reaction time and temperature .

- Schotten-Baumann reaction involving pivaloyl chloride and phenol in a biphasic system (water-organic solvent) with a base (e.g., NaOH) to neutralize HCl byproducts. This method minimizes side reactions like hydrolysis of the acyl chloride .

- Microwave-assisted synthesis for rapid esterification, which reduces reaction time and improves yield compared to conventional heating .

Optimization parameters :

- Use anhydrous conditions to prevent hydrolysis.

- Adjust molar ratios (phenol excess for complete conversion).

- Characterize purity via 1H NMR (ester carbonyl proton absence) and HPLC (≥95% purity threshold) .

Q. Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- 1H and 13C NMR : Confirm ester formation by identifying the phenyl proton signals (δ 6.8–7.5 ppm) and the pivalate methyl groups (δ 1.2–1.4 ppm) .

- IR spectroscopy : Detect the ester carbonyl stretch (~1740 cm−1) and absence of carboxylic acid O-H bands (~2500–3500 cm−1) .

- Mass spectrometry (EI-MS) : Validate molecular ion peaks at m/z 178 (C11H14O2+) and fragmentation patterns (e.g., loss of phenol moiety) .

- HPLC/GC : Quantify purity using reverse-phase C18 columns (acetonitrile/water mobile phase) or GC with FID detection .

Q. Advanced: How do photolytic conditions influence the stability and reaction pathways of this compound?

Photolysis of pivalic acid derivatives (e.g., Barton esters) generates radicals via homolytic cleavage of the ester bond. Key findings:

- Under UV light (254 nm), this compound undergoes Norrish Type I cleavage , producing a phenyloxyl radical and pivaloyl radical, detectable via laser flash photolysis (LFP) .

- Competing pathways include decarboxylation (forming CO2 and a tert-butyl radical) and recombination reactions , which are temperature-dependent. Use ESR spectroscopy to track radical intermediates .

- Nonstatistical dynamics : Born-Oppenheimer molecular dynamics simulations reveal that excess energy from photolysis drives fragmentation of the dioxolanyl radical intermediate, leading to complex product distributions .

Q. Advanced: What computational strategies are used to model the electronic structure and reactivity of this compound?

- *DFT calculations (B3LYP/6-31G)**: Predict optimized geometries, bond dissociation energies (BDEs), and frontier molecular orbitals (HOMO-LUMO gaps) to assess photostability .

- Molecular dynamics (MD) simulations : Study solvation effects in polar aprotic solvents (e.g., acetonitrile) and simulate radical recombination pathways .

- Transition state analysis : Identify energy barriers for hydrolysis or oxidation using QM/MM approaches .

Q. Advanced: How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this ester?

Contradictions often arise from:

- Impurity in starting materials : Use freshly distilled phenol and pivalic acid to avoid side reactions .

- Inconsistent catalytic conditions : Standardize acid catalyst concentrations (e.g., 0.1–1 mol% H2SO4) and reaction times (3–6 hours) .

- Analytical variability : Cross-validate results using multiple techniques (e.g., NMR for structural confirmation, GC-MS for quantification) .

Case study : A 2024 study resolved discrepancies in hydrolysis rates by demonstrating that trace water in solvents accelerates ester degradation. Recommendations include Karl Fischer titration for solvent dryness verification .

Q. Basic: What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : Stable below 100°C; decompose at higher temperatures via retro-esterification. Store at 4°C in amber vials to prevent photodegradation .

- pH sensitivity : Hydrolyzes rapidly in alkaline conditions (pH > 10). Use neutral buffers for biological studies .

- Solvent compatibility : Stable in aprotic solvents (e.g., DCM, THF); avoid protic solvents (e.g., methanol) .

Q. Advanced: What role does this compound play in studying enzyme inhibition or polymer plasticization?

- Enzyme inhibition : Acts as a substrate analog for esterases. Monitor hydrolysis kinetics via UV-Vis (release of phenol at 270 nm) to assay enzyme activity .

- Polymer applications : As a plasticizer, evaluate its compatibility with PVC using dynamic mechanical analysis (DMA) and glass transition temperature (Tg) measurements. Compare with phthalate esters for migration resistance .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Key Properties of Pivalic Acid, Phenyl Ester and Analogous Esters

Stability and Reactivity

- Steric Effects : The tert-butyl group in this compound reduces nucleophilic attack, enhancing stability compared to less hindered esters like methyl or ethyl derivatives . This property is exploited in prodrug design to delay hydrolysis and extend bioavailability .

- Photolytic Stability : Barton esters derived from pivalic acid (e.g., t-butyl radicals formed during photolysis) exhibit predictable fragmentation, whereas dioxolane-derived esters undergo complex multi-step decomposition .

Vorbereitungsmethoden

Esterification Using Pivaloyl Halides

One classical method for preparing pivalic acid phenyl ester involves the esterification of phenol with pivaloyl halides (such as pivaloyl chloride) in the presence of a dehydrohalogenation agent. This reaction is typically conducted in inert organic solvents such as methylene chloride, ethyl acetate, benzene, hexane, or diethyl ether at room temperature.

- Reaction conditions: Room temperature, inert solvent, presence of dehydrohalogenation agent.

- Mechanism: The nucleophilic phenol attacks the acyl halide, forming the ester and releasing a halide ion, which is scavenged by the dehydrohalogenation agent.

- Advantages: Mild conditions, straightforward reaction.

- Disadvantages: Use of corrosive acyl halides and halogenated solvents.

| Parameter | Details |

|---|---|

| Reagents | Phenol, pivaloyl chloride |

| Solvents | Methylene chloride, ethyl acetate, benzene |

| Temperature | Room temperature |

| Catalyst/Agent | Dehydrohalogenation agent (e.g., pyridine) |

| Yield | Generally high under optimized conditions |

This method is well-documented in patent literature and remains a reliable route for producing pivalic acid phenyl ester.

Transesterification Using Phenyl Esters and Alcohols

Another approach involves transesterification reactions where phenyl esters of other carboxylic acids are reacted with pivalic acid or its derivatives, or vice versa. This method is catalyzed by bases or Lewis acids and involves the exchange of the ester alkoxy group.

- Typical catalysts: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

- Reaction conditions: Elevated temperatures (e.g., 120–160 °C), often under vacuum to remove by-product phenol.

- Advantages: High selectivity, possibility to recycle phenol by-product, mild conditions relative to other esterification methods.

- Example: Phenyl esters synthesized by reaction of carboxylic acids with diphenyl carbonate and DBU catalyst, followed by transesterification with phenol or other alcohols to yield phenyl esters.

| Parameter | Details |

|---|---|

| Reagents | Carboxylic acid, diphenyl carbonate, phenol |

| Catalyst | DBU or TBD |

| Temperature | 120–160 °C |

| By-product | Phenol (recovered by vacuum distillation) |

| Yield | Up to 90% or higher |

This method is sustainable and allows for efficient recovery of phenol, making it attractive for industrial applications.

Esterification via Mixed Anhydrides and Lewis Acid Catalysis

Recent research has demonstrated the use of mixed anhydrides formed from aromatic carboxylic anhydrides and trimethylsilyl esters of pivalic acid for esterification reactions catalyzed by Lewis acids such as Sn(OTf)2 and TiCl2(OTf)2.

- Mechanism: Formation of a mixed anhydride intermediate, which then reacts with phenol to form the ester.

- Catalysts: Lewis acids (Sn(OTf)2, TiCl2(OTf)2), often in catalytic amounts (<1 mol%).

- Solvent: Dichloromethane (CH2Cl2).

- Temperature: Room temperature to moderate heating.

- Advantages: High yields (often >90%), mild reaction conditions, high selectivity, minimal side products.

- Notes: Use of 3,5-bis(trifluoromethyl)benzoic anhydride (BTFBA) improves reaction rates and selectivity.

| Parameter | Details |

|---|---|

| Reagents | Pivalic acid trimethylsilyl ester, aromatic anhydride, phenol |

| Catalyst | Sn(OTf)2, TiCl2(OTf)2 (0.5–20 mol%) |

| Solvent | Dichloromethane |

| Temperature | Room temperature to 50 °C |

| Yield | 83–91% |

| Selectivity | High, minimal by-products |

This method is especially useful for sensitive substrates and allows for the synthesis of high-purity esters without isomerization or side reactions.

Research Findings and Notes

- The esterification via pivaloyl halides is a classical and reliable method but involves handling corrosive and moisture-sensitive reagents.

- Transesterification using diphenyl carbonate and catalytic DBU offers a green and sustainable approach with high yields and easy recovery of phenol by-product.

- The mixed anhydride method catalyzed by Lewis acids is highly efficient for sensitive substrates and provides excellent chemoselectivity.

- Use of aromatic anhydrides with electron-withdrawing groups (e.g., trifluoromethyl substituents) enhances reaction rates and selectivity.

- Reaction conditions such as solvent choice, temperature, and catalyst loading critically influence yields and purity.

- The presence of steric hindrance around the carbonyl group in aromatic anhydrides can improve chemoselectivity by reducing side reactions.

Eigenschaften

CAS-Nummer |

4920-92-7 |

|---|---|

Molekularformel |

C11H14O2 |

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

phenyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI-Schlüssel |

PUXKSJCSTXMIKR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC=CC=C1 |

Kanonische SMILES |

CC(C)(C)C(=O)OC1=CC=CC=C1 |

Key on ui other cas no. |

4920-92-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.